molecular formula C19H20ClN3O3S B14102358 N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14102358
M. Wt: 405.9 g/mol
InChI Key: UYPLLXDNUBFWRJ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, and a chlorophenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The thienopyrimidine core can bind to various enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to its combination of a thienopyrimidine core and a chlorophenyl group. This combination can result in distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C19H20ClN3O3S/c1-2-10-22-18(25)17-15(8-11-27-17)23(19(22)26)12-16(24)21-9-7-13-3-5-14(20)6-4-13/h3-6,8,11H,2,7,9-10,12H2,1H3,(H,21,24)

InChI Key

UYPLLXDNUBFWRJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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